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An In-Depth Technical Guide to the Predicted Crystal Structure of Ethyl 5-Amino-1-(2-
fluorophenyl)-1H-pyrazole-4-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, a molecule of significant

interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for

this specific compound, this guide employs a robust comparative analysis of closely related,

structurally determined pyrazole derivatives. By examining the crystal structures of ethyl 5-

amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, ethyl 5-amino-1-(pyridin-2-

yl)-1H-pyrazole-4-carboxylate, and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, we can

infer with a high degree of confidence the molecular geometry, supramolecular interactions,

and crystal packing of the title compound. This guide is intended to provide researchers with a

detailed structural framework to aid in the design and development of novel therapeutic agents

based on the pyrazole scaffold.

Introduction: The Significance of Pyrazole Scaffolds
in Drug Discovery
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The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,
is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and the ability to
be readily functionalized have led to its incorporation into a wide array of therapeutic agents.
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities,
including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific
substitutions on the pyrazole ring play a crucial role in defining the molecule's interaction with
biological targets, making a thorough understanding of their three-dimensional structure
paramount for rational drug design.[1][2]

The determination of a molecule's crystal structure via single-crystal X-ray diffraction provides
the most precise information about its atomic arrangement, including bond lengths, bond
angles, and intermolecular interactions.[3][4][5] This knowledge is invaluable for understanding
structure-activity relationships (SAR) and for the design of new molecules with improved
efficacy and selectivity.

This guide focuses on ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, a
compound with significant potential in drug discovery. While the crystal structure of this specific
molecule has not yet been reported in the Cambridge Structural Database (CSD), we can
predict its structural features through a detailed comparative analysis of the known crystal
structures of highly analogous compounds.

Predicted Molecular Structure and Geometry

The molecular structure of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is
presented below. Our predictions for its bond lengths, bond angles, and overall conformation
are based on a comparative analysis of three reference compounds:

» Reference 1: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1][2][6]
o Reference 2: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[7][8]

o Reference 3: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CSD Refcode: RUVHUO)
[91[10]

Molecular Structure of the Title Compound

Table 1: Comparison of Key Crystallographic Data for Reference Compounds
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Parameter Reference 1[1][2][6] Reference 2[7][8]
Formula C13H15N304S C11H12N402
Crystal System Monoclinic Monoclinic
Space Group P21/n Cc

a(R) 6.27869 (7) 16.146 (5)
b (A) 15.43607 (12) 14.653 (4)
c (A) 15.27141 (13) 14.621 (4)
B (°) 96.2633 (9) 106.052 (8)
Volume (A3) 1471.24 (2) 3324.3 (16)
Z 4 12
Temperature (K) 100 173 (2)

Bond Lengths and Angles

The bond lengths and angles within the pyrazole ring are expected to be consistent with those
observed in the reference structures, reflecting its aromatic character. The C-N and N-N bond
lengths in the pyrazole core will likely fall within the range of 1.32-1.38 A. The exocyclic C5-NH:
bond is predicted to be approximately 1.35 A. The geometry of the ethyl carboxylate group will
also adopt a standard conformation.

A key structural feature to consider is the dihedral angle between the pyrazole ring and the 2-
fluorophenyl ring. In Reference 1, the dihedral angle between the pyrazole and the tosyl-
benzene ring is 77.48(3)°.[1][2] This significant twist is likely due to the steric bulk of the
sulfonyl group. In contrast, for phenyl-substituted pyrazoles, this angle is generally smaller. The
presence of the fluorine atom at the ortho position of the phenyl ring in the title compound is
expected to induce a moderate twist to minimize steric hindrance with the pyrazole ring.

Conformational Analysis

The ethyl carboxylate group is expected to be roughly coplanar with the pyrazole ring to
maximize conjugation. The orientation of the ethyl group itself may exhibit some flexibility. The
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2-fluorophenyl group will likely be twisted out of the plane of the pyrazole ring, with the degree
of torsion influenced by a balance of steric and electronic factors.

Predicted Supramolecular Interactions and Crystal
Packing

The crystal packing of the title compound will be dictated by a network of intermolecular
interactions, primarily hydrogen bonds. The amino group and the carbonyl oxygen of the ethyl
carboxylate are the primary hydrogen bond donor and acceptor sites, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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